molecular formula C7H7N3 B11922255 Pyrrolo[1,2-a]pyrimidin-7-amine

Pyrrolo[1,2-a]pyrimidin-7-amine

Cat. No.: B11922255
M. Wt: 133.15 g/mol
InChI Key: QTAYIMGPWVBIEN-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-a]pyrimidin-7-amine is a heterocyclic compound that features a fused pyrrole and pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[1,2-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors. One common method includes the use of amidines and saturated ketones under copper-catalyzed conditions. For instance, a [3 + 3] annulation reaction mediated by 4-HO-TEMPO can be employed . Another approach involves the use of cyclopentylamine, DIPEA, and ethyl acetate at room temperature, followed by further reactions with propargyl alcohol and other reagents .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of microwave-assisted synthesis and continuous flow chemistry are potential methods to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: Pyrrolo[1,2-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Oxone, DMF, room temperature.

    Reduction: Sodium borohydride, ethanol, room temperature.

    Substitution: SOCl2, dimethylamine, room temperature.

Major Products: The major products formed from these reactions depend on the specific substituents introduced. For example, halogenation can yield halogenated this compound derivatives, which may exhibit different biological activities .

Scientific Research Applications

Pyrrolo[1,2-a]pyrimidin-7-amine has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Pyrrolo[1,2-a]pyrimidin-7-amine stands out due to its unique fused ring structure, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets, making it a valuable scaffold in drug discovery .

Properties

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

IUPAC Name

pyrrolo[1,2-a]pyrimidin-7-amine

InChI

InChI=1S/C7H7N3/c8-6-4-7-9-2-1-3-10(7)5-6/h1-5H,8H2

InChI Key

QTAYIMGPWVBIEN-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(C=C2N=C1)N

Origin of Product

United States

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